Oxaldehyde;urea
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Overview
Description
Glyoxal is the smallest dialdehyde, with the chemical formula OCHCHO, and is typically supplied as a 40% aqueous solution . Urea, on the other hand, is a colorless, odorless solid with the formula CO(NH₂)₂ . The combination of these two compounds results in a versatile compound with various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaldehyde;urea involves the condensation of glyoxal with urea. This reaction typically occurs in an aqueous medium, where glyoxal reacts with urea to form 4,5-dihydroxy-2-imidazolidinone . The reaction conditions usually involve moderate temperatures and the absence of strong acids or bases to prevent side reactions.
Industrial Production Methods
Industrial production of glyoxal involves the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst (Laporte process) or the liquid-phase oxidation of acetaldehyde with nitric acid . Urea is industrially produced from ammonia and carbon dioxide via the Haber-Bosch process . The combination of these two industrially produced chemicals results in the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: Forms imidazolidinones when reacting with aldehydes.
Oxidation and Reduction: Glyoxal can be oxidized to glyoxylic acid or reduced to ethylene glycol.
Substitution Reactions: Urea can undergo substitution reactions with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid for the oxidation of acetaldehyde to glyoxal.
Reducing Agents: Hydrogen or metal hydrides for the reduction of glyoxal.
Condensation Agents: Aldehydes for the formation of imidazolidinones.
Major Products
Imidazolidinones: Formed from the condensation of glyoxal with urea.
Glyoxylic Acid: Formed from the oxidation of glyoxal.
Ethylene Glycol: Formed from the reduction of glyoxal.
Scientific Research Applications
Oxaldehyde;urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxaldehyde;urea involves its ability to form cross-links between molecules. Glyoxal reacts with amino groups in proteins, leading to the formation of stable cross-links. This property is utilized in polymer chemistry and textile treatments to enhance the durability and stability of materials . The molecular targets include amino groups in proteins, and the pathways involve the formation of imidazolidinone derivatives .
Comparison with Similar Compounds
Similar Compounds
Glyoxal: A dialdehyde used in similar applications but lacks the stability provided by urea.
Urea: A simple amide with various applications but does not form stable cross-links on its own.
Dimethylol Ethylene Urea: A derivative of glyoxal and urea used in textile treatments for wrinkle resistance.
Uniqueness
Oxaldehyde;urea is unique due to its ability to form stable cross-links, making it valuable in applications requiring enhanced material stability and durability. Its combination of glyoxal and urea properties allows it to be used in a wide range of fields, from industrial applications to scientific research .
Properties
CAS No. |
92908-38-8 |
---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.09 g/mol |
IUPAC Name |
oxaldehyde;urea |
InChI |
InChI=1S/C2H2O2.CH4N2O/c3-1-2-4;2-1(3)4/h1-2H;(H4,2,3,4) |
InChI Key |
ZQUAGYUZGXDEIA-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C=O.C(=O)(N)N |
Related CAS |
53037-34-6 |
Origin of Product |
United States |
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